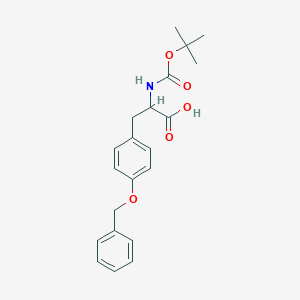

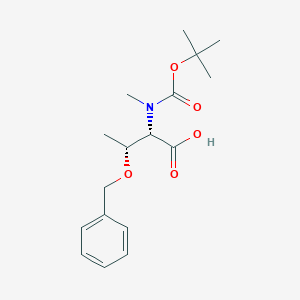

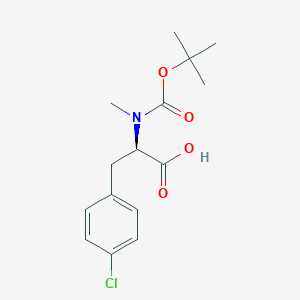

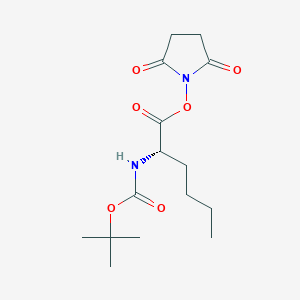

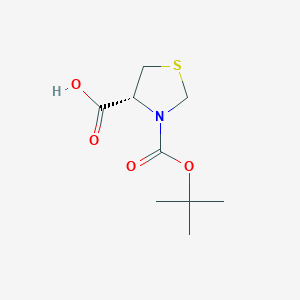

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4S . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

The synthesis of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” involves several steps. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin-Hammett principle . This mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of a particular enantiomer .Molecular Structure Analysis

The molecular structure of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is complex and involves several different types of bonds and interactions . The structure is determined by the arrangement of the atoms and the types of bonds between them .Chemical Reactions Analysis

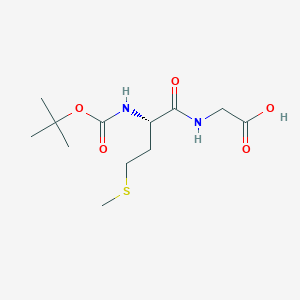

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” can participate in various chemical reactions. For example, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” include its molecular structure, chemical reactivity, and other characteristics . These properties are determined by the arrangement of the atoms in the molecule and the types of bonds between them .Applications De Recherche Scientifique

- Application: Extremely nonlinear terahertz (THz)-matter interactions and applications have positioned themselves as the next frontier in these fields .

- Method: Solid-state stable sources of intense THz radiation generated by femtosecond lasers are used .

- Results: The development will focus on 10-mJ or even Joule-level THz, providing free space THz fields larger than 10 MV/cm or even GV/cm for extreme science and applications .

- Application: The utilization of Terahertz (THz) radiation has garnered considerable interest in recent times owing to its wide-ranging applications in these domains .

- Method: The creation of terahertz (THz) radiation through the interaction between lasers and plasmas is an intriguing subject of study .

- Results: The terahertz frequency range possesses the capability to permeate numerous non-conductive substances, such as clothing, paper, and biological tissues, while also exhibiting sensitivity towards molecular vibrations and rotations .

Field: Quantum Information, Nonlinear Optics, and Particle Acceleration

Field: Spectroscopy, Imaging, and Communication

- Application: Oxime ligation is a hot topic in the field of bioconjugation of molecules due to its chemoselectivity and hydrolytic stability .

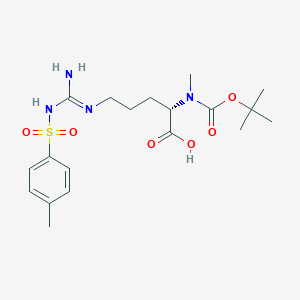

- Method: One-pot oxime ligation under mild conditions using Pd (II) as a shared catalyst from an aldehyde precursor (Thz) and a protected aminooxyacetyl group (Proc-Aoa) is reported .

- Results: Two complementary metal-free protocols using unmasked Aoa-peptide are also described. Acetoxime-peptide can proceed to the desired oxime through an additional transoximation step .

- Application: In a project to deliver a cyclic 17-mer peptide into cells, the oxime bond was adopted to append a cell penetrating peptide (CPP) .

- Method: Boc-Thz-OH was rapidly prepared according to the reported method and was introduced during SPPS at N-terminus of a peptide, with a flexible spacer Ahx (6-amino hexanoic acid) between Thz and the linear .

- Results: The results of this application were not specified in the source .

Field: Bioconjugation of Molecules

Field: Peptide Delivery into Cells

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350896 |

Source

|

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid | |

CAS RN |

51077-16-8 |

Source

|

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.